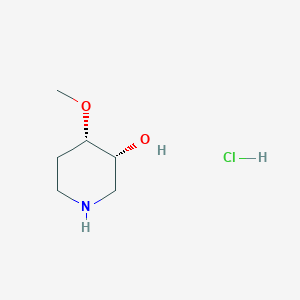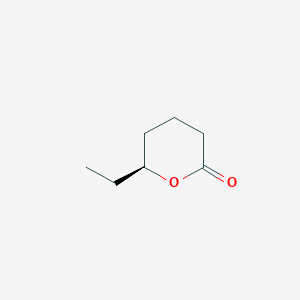![molecular formula C11H11N5 B15060179 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine](/img/structure/B15060179.png)
3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that features both benzimidazole and pyrazole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine typically involves the formation of the benzimidazole ring followed by the construction of the pyrazole moiety. One common method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with appropriate reagents in the presence of a base such as KOH in DMSO solvent at elevated temperatures . Another method employs palladium-catalyzed oxidative annulation reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions
3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzimidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide (TBHP) as an oxidant.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Various halides and bases in polar solvents.
Major Products
The major products formed from these reactions include substituted benzimidazole and pyrazole derivatives, which can exhibit different biological activities and properties.
科学的研究の応用
3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific pathways by binding to active sites or altering the conformation of target proteins. For example, it may block signal reception at the level of PqsR, leading to reduced transcription of certain genes .
類似化合物との比較
Similar Compounds
- 2-Phenyl substituted benzimidazole derivatives .
- Benzimidazole Schiff bases .
- 3,4-Dihydro-2H-benzo[e][1,3]oxazine analogues .
Uniqueness
3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine stands out due to its unique combination of benzimidazole and pyrazole rings, which confer distinct chemical and biological properties
特性
分子式 |
C11H11N5 |
|---|---|
分子量 |
213.24 g/mol |
IUPAC名 |
3-(1H-benzimidazol-2-yl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H11N5/c1-16-6-7(12)10(15-16)11-13-8-4-2-3-5-9(8)14-11/h2-6H,12H2,1H3,(H,13,14) |
InChIキー |
RILNXHBAMSHNCX-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C2=NC3=CC=CC=C3N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B15060100.png)
![1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B15060102.png)


![tert-butyl 3-[(R)-(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B15060124.png)
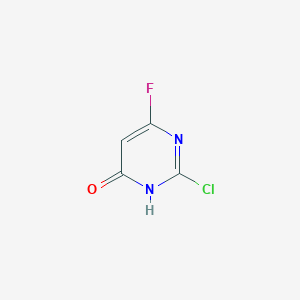
![tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15060132.png)
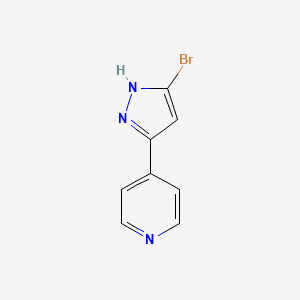
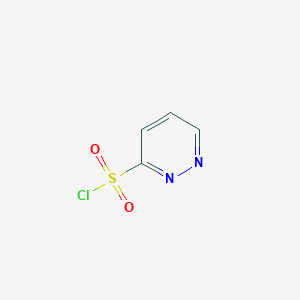


![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1'-biphenyl]-3-yl)ethenyl]-](/img/structure/B15060171.png)
